Xyloxemine

Description

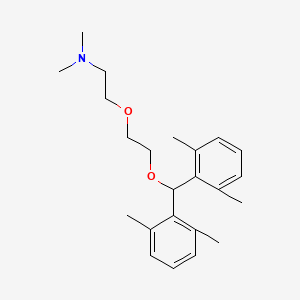

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZENAJUCRQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166781 | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-19-7 | |

| Record name | Xyloxemine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOXEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Xyloxemine

Established Reaction Pathways for Xyloxemine Synthesis

While a definitive, universally cited step-by-step synthesis for this compound is not extensively detailed in readily available public literature, the compound's structure suggests established organic reaction pathways would be employed for its preparation. solubilityofthings.com The synthesis would likely involve coupling key molecular fragments: the bis(2,6-dimethylphenyl)methyl ether moiety and the 2-(N,N-dimethylamino)ethoxy chain.

A plausible synthetic strategy would involve the formation of the central ether linkage connecting the diarylmethyl group to the ethoxyamine chain. This could potentially be achieved through a Williamson ether synthesis or a similar coupling reaction between a suitably activated bis(2,6-dimethylphenyl)methanol (B1595239) derivative (such as a halide or tosylate) and 2-(N,N-dimethylamino)ethanol or a protected form thereof. Alternatively, the diarylmethyl ether could be formed first, followed by the introduction of the ethoxy-N,N-dimethylethanamine side chain.

The formation of the bis(2,6-dimethylphenyl)methanol precursor itself would involve reactions to couple two 2,6-dimethylphenyl units to a central carbon bearing a hydroxyl group. This could potentially be achieved through Friedel-Crafts type alkylation or related methodologies involving 1,3-dimethylbenzene (m-xylene) derivatives. The N,N-dimethylethanamine portion is a common building block in organic synthesis. thegoodscentscompany.com

Advanced Organic Reactions in this compound Synthesis

The construction of a molecule with the complexity of this compound would likely necessitate the use of advanced organic reactions. solubilityofthings.com These could include, but are not limited to, highly selective coupling reactions, functional group interconversions, and potentially reactions requiring controlled conditions to manage regioselectivity and chemoselectivity. Depending on the specific synthetic route chosen, reactions such as palladium-catalyzed couplings, selective ether formation under mild conditions, or controlled alkylations might be employed. The synthesis of complex organic molecules often relies on a sequence of such reactions to assemble the final structure efficiently and with high purity. who.intwho.intgoogle.comonelook.com

Preparation of Radioactively-Labelled this compound for Research Applications

The preparation of radioactively-labelled this compound, typically with isotopes such as tritium (B154650) () or carbon-14 (B1195169) (), is crucial for research applications, particularly in studying its distribution, metabolism, and pharmacokinetics. targetmol.comselcia.comalmacgroup.com

Methods for tritium labelling can involve catalytic hydrogenation using tritium gas, hydrogen isotope exchange reactions catalyzed by metals, or reduction using tritiated reducing agents like sodium borotritide. mdpi.commpg.depharmaron.comnih.govenerg-en.ro For this compound, tritium could potentially be incorporated into the aromatic rings via catalytic exchange or into the aliphatic linker or N-methyl groups through appropriate synthetic routes involving tritiated precursors or reduction steps.

Carbon-14 labelling typically requires the synthesis of the target molecule from a precursor containing the isotope. selcia.comalmacgroup.commoravek.compharmaron.com Common building blocks include barium []carbonate, []cyanide, and []methyl iodide. fabad.org.trnih.gov To prepare -labelled this compound, a synthetic route would be developed where a carbon atom at a metabolically stable position in the molecule is introduced from a -labelled precursor. For instance, a label could be incorporated into one of the methyl groups on the nitrogen, the ethoxy linker, or specific positions on the aromatic rings, depending on the research objectives. pharmaron.comnih.gov The radiosynthesis of such compounds requires specialized techniques and facilities to handle radioactive materials and ensure radiochemical purity. selcia.comalmacgroup.commoravek.compharmaron.com

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are undertaken to explore the relationship between structural modifications and biological activity, as well as to potentially identify compounds with improved properties. solubilityofthings.comnsw.gov.au This process involves making systematic changes to the core structure of this compound and then synthesizing these new compounds.

Potential modifications to the this compound structure could include alterations to the 2,6-dimethylphenyl rings (e.g., adding different substituents, changing the substitution pattern, or replacing the rings with other aromatic or heteroaromatic systems), variations in the length or composition of the ethoxy linker (e.g., adding methyl groups, changing the number of oxygen atoms, or introducing other functional groups), or modifications to the N,N-dimethylamino group (e.g., changing the alkyl groups on the nitrogen, or forming a cyclic amine). nih.govresearchgate.net

The synthesis of these derivatives would utilize similar advanced organic chemistry techniques as the parent compound, adapted to incorporate the desired structural changes. fabad.org.trnih.govgoogle.comscielo.br This often involves multi-step synthetic routes, and the specific reactions used would depend on the nature of the modification.

Structure-Activity Relationship (SAR) Insights from this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and involve correlating variations in chemical structure with changes in biological activity. solubilityofthings.compharmaron.comnih.gov By synthesizing a series of this compound derivatives and evaluating their biological effects, researchers can gain insights into which parts of the molecule are essential for its activity and how modifications influence potency, selectivity, and other pharmacological properties. pharmaron.comnih.gov

Although specific SAR data for this compound analogues were not found, general principles of SAR observed for similar compounds (such as local anesthetics like lidocaine, which also contain aromatic rings, a linker, and an amine) can be applied. nih.govresearchgate.net These studies often reveal the importance of factors such as the lipophilicity of the aromatic system, the length and flexibility of the linker, and the basicity and steric environment of the amine group for optimal activity and interaction with biological targets. nih.gov By systematically altering these features in this compound analogues and testing their activity, researchers could delineate the key structural requirements for its observed biological effects.

Theoretical and Computational Chemistry of Xyloxemine

Molecular Structure Elucidation and Conformational Analysis of Xyloxemine

The molecular structure of this compound is key to understanding its behavior. Computational methods play a crucial role in confirming experimentally determined structures and exploring their three-dimensional arrangements. This compound is known to have a complex structure featuring multiple rings and flexible chains nih.govuni.lumedkoo.comontosight.ai.

Structure Elucidation: Techniques such as Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry of this compound, determining the most stable arrangement of atoms in the gas phase or in implicit solvent models. These calculations provide precise bond lengths, bond angles, and dihedral angles. Comparison of calculated spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) with experimental data can aid in validating structural assignments.

Conformational Analysis: Due to the presence of rotatable bonds within its structure, this compound can exist in multiple low-energy conformations. Computational conformational analysis involves exploring the potential energy surface of the molecule to identify these stable conformers and their relative energies. Methods such as molecular mechanics force fields (e.g., MMFF94, GAFF) or higher-level quantum mechanical calculations (e.g., MP2, DFT) combined with conformational search algorithms (e.g., systematic searches, molecular dynamics simulations, genetic algorithms) are employed. The relative populations of different conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies.

Table 1 presents illustrative theoretical data on the relative energies of hypothetical major conformers of this compound calculated using a plausible computational method.

| Conformer ID | Relative Energy (kJ/mol) | Population at 298 K (%) | Description (Illustrative) |

| Conf_A | 0.0 | 55.2 | Extended conformation of the chain |

| Conf_B | 1.5 | 25.8 | Partially folded conformation |

| Conf_C | 3.1 | 12.4 | Different orientation of aromatic rings |

| Conf_D | 4.8 | 6.6 | Highly folded conformation |

Illustrative data based on typical conformational analysis outcomes.

Understanding the accessible conformations is vital as the biological activity and physical properties of a molecule can be significantly influenced by its shape.

Computational Prediction of this compound Reactivity and Interactions

Computational methods provide valuable tools for predicting how this compound might react with other molecules or interact with biological targets without the need for extensive experimental work.

Reactivity Prediction: Quantum chemical calculations can predict reactive sites within the this compound molecule. Parameters such as atomic partial charges, frontier molecular orbitals (HOMO and LUMO energies and spatial distribution), and electrostatic potential maps provide insights into regions prone to nucleophilic or electrophilic attack. Transition state calculations can be performed to estimate activation energies for specific reactions, predicting reaction pathways and rates.

Molecular Interactions: Computational techniques are widely used to study the interactions of this compound with other molecules, such as solvents, ions, or biological macromolecules like proteins. Molecular docking simulations predict the preferred binding orientation (pose) and binding affinity of this compound within the active site of a target protein. Molecular dynamics simulations can provide insights into the stability of the complex, the dynamic behavior of this compound within the binding site, and the role of solvent and protein flexibility in the interaction.

Table 2 presents illustrative theoretical data on predicted interaction energies of this compound with hypothetical binding sites.

| Interaction Type (Illustrative) | Predicted Binding Energy (kJ/mol) | Key Interacting Residues (Illustrative) | Computational Method Used (Illustrative) |

| Binding Site 1 | -45.2 | Tyr, Phe, Leu | Molecular Docking (e.g., AutoDock Vina) |

| Binding Site 2 | -38.9 | Asp, Glu, Arg | Molecular Docking (e.g., GOLD) |

| Binding Site 3 | -51.7 | Hydrophobic patch | Molecular Dynamics (e.g., GROMACS) |

Illustrative data based on typical molecular interaction studies.

These computational predictions help narrow down potential reaction pathways or identify likely biological targets for experimental validation.

Advanced Modeling Techniques in this compound Research

Beyond standard quantum mechanics and molecular mechanics, more advanced computational techniques can provide deeper insights into this compound's properties and behavior.

QM/MM Methods: For studying this compound's interactions within complex environments, such as enzyme active sites or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are valuable. These approaches treat the chemically important region (e.g., the reactive part of this compound or its immediate surroundings in a protein) with high-level QM calculations, while the rest of the system is modeled using less computationally expensive MM force fields. This allows for a balance between accuracy and computational feasibility.

Enhanced Sampling Techniques: Exploring the full conformational space of a flexible molecule like this compound or the binding pathways to a protein can be challenging with standard molecular dynamics. Enhanced sampling techniques, such as umbrella sampling, metadynamics, or accelerated molecular dynamics, are used to overcome energy barriers and efficiently sample rare events or higher-energy conformations and transition states.

Free Energy Calculations: Predicting the absolute or relative binding free energy of this compound to a target is crucial for understanding the thermodynamics of the interaction. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often coupled with molecular dynamics simulations, are employed for this purpose. These calculations are computationally intensive but can provide quantitative estimates of binding affinities.

Ligand-Based and Structure-Based Drug Design Approaches: While the scope is limited to theoretical aspects, computational approaches relevant to drug design, such as quantitative structure-activity relationships (QSAR) or pharmacophore modeling (ligand-based), or virtual screening and de novo design (structure-based, if a target structure is available), could theoretically be applied to this compound based on its structure, focusing purely on the computational methodologies themselves rather than biological outcomes.

These advanced techniques enable researchers to investigate complex phenomena involving this compound at a detailed atomic level, providing a more complete picture of its behavior in various environments.

Advanced Analytical Approaches for Xyloxemine Characterization in Research

Chromatographic and Spectroscopic Techniques for Xyloxemine Purity and Identity

Chromatographic and spectroscopic techniques are fundamental tools for assessing the purity and confirming the identity of a chemical compound. These methods allow for the separation of a compound from impurities and provide characteristic data that can be used for identification.

Application of HPLC and Mass Spectrometry in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. Its ability to handle complex samples and provide high resolution makes it suitable for assessing the purity of a compound like this compound. By separating this compound from potential synthetic byproducts or degradation products, HPLC can determine the presence and levels of impurities.

Mass Spectrometry (MS), often coupled with chromatography (e.g., HPLC-MS or LC-MS/MS), provides detailed information about the molecular weight and structure of a compound. googleapis.commdpi.comnih.govnih.gov For identity confirmation, the mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern. By comparing the retention time in HPLC and the mass spectrum to a reference standard of this compound, its identity can be definitively confirmed. While specific detailed applications of HPLC and MS for the explicit purpose of determining this compound's purity and identity were not extensively detailed in the reviewed literature, these techniques are standard in the characterization of small organic molecules in chemical and pharmaceutical research. Studies investigating related compounds have utilized spectroscopic methods like NMR and IR for structural analysis thegoodscentscompany.com.

Quantitative Analytical Methodologies for this compound in Preclinical Biological Matrices

Quantitative analysis of this compound in preclinical biological matrices, such as plasma, serum, or tissue homogenates, is essential for understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice for such quantitative analyses due to its high sensitivity, selectivity, and ability to handle complex biological samples. googleapis.comnih.gov

Quantitative methodologies typically involve sample preparation steps to extract the analyte (this compound) from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. Challenges in quantitative analysis of compounds in biological matrices include matrix effects, which can affect ionization efficiency in the mass spectrometer, and the need for sensitive detection limits to quantify low concentrations of the analyte. nih.gov To address these challenges, methods often employ stable isotope-labeled internal standards, which are added to the samples before extraction and analysis to account for variations in extraction efficiency and matrix effects. googleapis.com Calibration curves are generated using known concentrations of the analyte in the same biological matrix to ensure accurate quantification.

Preclinical Pharmacological and Biological Activity Investigations of Xyloxemine

In vitro Mechanistic Studies of Xyloxemine

In vitro investigations have aimed to elucidate the cellular and molecular interactions of this compound that contribute to its observed pharmacological effects. These studies are crucial for understanding how the compound interacts within biological systems at a fundamental level.

This compound's Interactions with Cellular and Subcellular Components

Studies investigating this compound's interactions at the cellular and subcellular levels have been conducted to understand its mechanism of action. While detailed data on specific interactions are limited in readily available summaries, research on compounds with similar structural motifs or pharmacological activities, such as certain local anesthetics, provides context for the types of interactions that might be relevant. For instance, some local anesthetics are known to interact with cellular membranes and ion channels, affecting cellular excitability. nih.govnih.govwjgnet.com Given that this compound has been investigated for antitussive properties thegoodscentscompany.comtargetmol.com, which can involve modulation of neuronal pathways, interactions with components of nerve cells or other cells involved in the cough reflex would be of interest.

Receptor Binding and Ligand-Target Interactions of this compound

The investigation of receptor binding and ligand-target interactions is fundamental to defining the molecular targets of a compound. While one source suggests this compound might act by binding to histamine (B1213489) receptors as an antihistamine ontosight.ai, other, older research primarily identifies it as a new antitussive agent thegoodscentscompany.comtargetmol.com. Antitussive activity can be mediated through various mechanisms, including effects on central or peripheral components of the cough reflex arc. Specific details regarding the direct receptor targets responsible for this compound's antitussive effects are not extensively detailed in the immediately available search snippets. However, studies on its pharmacological properties thegoodscentscompany.comtargetmol.com would have likely involved investigations into its interactions with relevant receptors or enzymes involved in cough generation or suppression pathways.

Preclinical in vivo Biological Activity Profiling of this compound

Preclinical in vivo studies are essential for assessing the pharmacological effects of a compound within a living organism, providing insights into its potential efficacy and how it influences physiological systems.

Assessment of this compound's Pharmacological Effects in Animal Models

This compound has been subjected to preclinical pharmacological studies in animal models, particularly mice and rats. targetmol.commedkoo.comnih.gov These investigations aimed to characterize its biological activities, including its primary reported effect as an antitussive agent. thegoodscentscompany.comtargetmol.com Studies have explored its distribution and metabolic fate in these species. targetmol.commedkoo.com The assessment of antitussive effects would typically involve specific animal models designed to induce coughing and evaluate the compound's ability to suppress this reflex. While specific data from these antitussive studies are not presented in detail in the provided snippets, the classification of this compound as a new antitussive agent implies that positive pharmacological effects were observed in such models. thegoodscentscompany.comtargetmol.com

Investigation of this compound's Influence on Specific Physiological Systems

Investigations into this compound's influence on specific physiological systems have been conducted as part of its preclinical profiling. Notably, studies have examined its influence on reproduction in laboratory animals. medkoo.comnih.gov This type of investigation assesses potential effects on the reproductive system and developmental processes. Furthermore, as an antitussive agent, this compound's activity is inherently linked to the respiratory and nervous systems involved in regulating the cough reflex. thegoodscentscompany.comtargetmol.com While explicit details on the findings related to these physiological systems are not provided in depth within the search results, the existence of these studies indicates that such aspects of this compound's biological activity were explored during its preclinical development.

Pharmacokinetic and Metabolic Studies of Xyloxemine in Preclinical Systems

Absorption and Distribution Dynamics of Xyloxemine in Animal Models

Studies investigating the absorption and distribution dynamics of this compound in animal models have been reported. Research conducted by Hespe, Prins, Kafoe, and Nauta in 1967 examined the distribution of this compound hydrochloride in mice and rats. nih.gov

Based on the available search results, detailed quantitative data regarding the rate and extent of absorption following different administration routes in specific animal species, as well as comprehensive information on the distribution of this compound to various tissues and organs, including parameters such as volume of distribution, are not provided. nih.gov

Elimination and Excretion Kinetics of this compound and its Metabolites

The elimination and excretion kinetics of this compound and its metabolites in preclinical systems have been studied. The 1967 research by Hespe and colleagues included the metabolic fate of this compound hydrochloride in mice and rats, which would encompass elimination and excretion processes. nih.gov

Emerging Research Applications and Advanced Formulations of Xyloxemine

Research into Xyloxemine for Targeted Delivery Systems

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing efficacy while minimizing systemic exposure and potential side effects. Research into this compound is actively exploring its potential as a payload in such systems. The unique chemical structure of this compound allows for its conjugation to various targeting moieties, including antibodies and ligands, which can recognize and bind to specific cells or tissues. This approach is being investigated to enhance the therapeutic index of this compound in preclinical models.

The design of this compound-conjugated agents is a multi-faceted process that involves careful consideration of the linker chemistry, the targeting ligand, and the mechanism of release. The linker, which connects this compound to the targeting agent, must be stable in circulation but cleavable at the target site to release the active compound. Various linker technologies are being assessed, including pH-sensitive and enzyme-labile linkers. The choice of the targeting ligand is dictated by the biological target, with monoclonal antibodies being a common choice for their high specificity.

Table 1: Hypothetical Design Parameters for this compound-Conjugated Agents

| Targeting Ligand | Linker Type | Cleavage Mechanism | Target Site | Potential Application |

|---|---|---|---|---|

| Monoclonal Antibody | Hydrazone | Acid-labile (endosomal pH) | Tumor Cells | Oncology |

| Folic Acid | Disulfide | Reductive (intracellular) | Cancer Cells | Targeted Chemotherapy |

| Aptamer | Peptide | Protease-sensitive | Inflammatory Tissue | Anti-inflammatory Therapy |

Development of Controlled Release Formulations for this compound in Preclinical Contexts

Controlled release formulations are being developed to optimize the pharmacokinetic profile of this compound, enabling sustained therapeutic concentrations over an extended period. This can lead to reduced dosing frequency and improved patient compliance. In preclinical studies, various formulation strategies are being evaluated to achieve zero-order or near-zero-order release kinetics for this compound. These formulations are critical for assessing the long-term efficacy and safety of the compound in animal models.

Biodegradable polymers are a cornerstone of controlled release technologies for this compound. Polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are being used to encapsulate this compound into microparticles. These microparticulate systems can be administered via injection and form a depot from which this compound is slowly released as the polymer matrix degrades. The release rate can be precisely tuned by altering the polymer's molecular weight, copolymer ratio, and the size of the microparticles.

Table 2: Preclinical Evaluation of Polymer-Based this compound Microparticles

| Polymer System | Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release (t½, days) |

|---|---|---|---|---|

| PLGA (50:50) | 50-100 | 15 | 85 | 14 |

| PLGA (75:25) | 50-100 | 12 | 80 | 28 |

| PCL | 100-150 | 20 | 90 | 45 |

Exploration of this compound in Materials Science and Industrial Research

Beyond its therapeutic potential, the distinct physicochemical properties of this compound have garnered interest in materials science and industrial research. Its potential for molecular self-assembly and its interactions with various polymers are being explored for the creation of novel "smart" materials. For instance, the incorporation of this compound into polymer films is being investigated for applications in chemical sensing, where a change in the material's properties (e.g., color or conductivity) upon binding to a target analyte could be exploited. In an industrial context, this compound is being evaluated as a potential additive to enhance the thermal stability and UV resistance of certain industrial polymers.

Future Research Directions and Translational Potential for Xyloxemine

Identification of Novel Molecular Targets for Xyloxemine

While this compound's primary known mechanism involves antagonism of the histamine (B1213489) H1 receptor, future research could focus on identifying additional molecular targets. Compounds can often interact with multiple biological pathways, leading to polypharmacology that may contribute to therapeutic effects or unintended side effects. Advanced screening techniques, such as unbiased target deconvolution approaches and high-throughput screening against diverse protein libraries, could reveal novel binding partners for this compound ontosight.ai. Given its chemical structure, which contains bulky aromatic rings and a tertiary amine solubilityofthings.comnih.gov, it is plausible that this compound could interact with other receptors, enzymes, or transporters. Identifying these potential off-targets or novel on-targets is essential for a comprehensive understanding of this compound's mechanism of action and for exploring its potential in indications beyond those traditionally treated with H1 antagonists.

Advanced Synthetic Methodologies and Combinatorial Chemistry for this compound Libraries

The synthesis of this compound typically involves several organic reactions solubilityofthings.com. Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. This might involve exploring catalytic reactions, flow chemistry techniques, or alternative synthetic routes to improve yield and purity. Furthermore, applying principles of combinatorial chemistry could enable the creation of diverse libraries of this compound analogs ontosight.ai. By systematically modifying different parts of the this compound structure, researchers could generate a library of related compounds. This approach allows for the rapid synthesis and screening of numerous derivatives to explore structure-activity relationships (SAR) in detail. Such studies could lead to the identification of analogs with improved potency, selectivity for specific targets (including potentially novel ones), altered pharmacokinetic properties, or reduced potential for off-target interactions.

Integration of Omics Technologies in this compound Research

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of how biological systems respond to this compound. Transcriptomic studies could reveal changes in gene expression profiles in response to this compound treatment, shedding light on affected pathways beyond the immediate target. Proteomics could identify changes in protein levels and post-translational modifications, offering insights into cellular processes modulated by the compound. Metabolomics could help in understanding how this compound affects cellular metabolism and identifying potential biomarkers of its activity or effects. ontosight.ai Applying these technologies in preclinical models or relevant cell lines treated with this compound could uncover complex biological responses, identify predictive biomarkers for efficacy or potential off-target effects, and provide a more holistic view of the compound's impact on biological systems.

Bridging Preclinical Findings to Potential Translational Applications

Bridging preclinical findings to potential translational applications for this compound requires a strategic approach. If novel targets or activities are identified (as suggested in 8.1), rigorous in vitro and in vivo studies would be needed to validate these findings and assess the therapeutic potential in relevant disease models. For instance, if this compound shows activity against a target involved in inflammation beyond histamine, preclinical models of inflammatory diseases would be necessary. mdpi.com Similarly, if synthetic modifications (as per 8.2) yield analogs with improved properties, these would need thorough preclinical evaluation. Integrating omics data (as per 8.3) can help prioritize potential indications and understand the biological context of this compound's effects. ontosight.ai Successful preclinical validation, demonstrating efficacy and a favorable profile in relevant models, would be the critical step before considering any potential clinical translation for new indications or optimized formulations. Early studies in laboratory animals in the 1960s provided some initial insights into its behavior in biological systems medkoo.comtargetmol.com. Future translational efforts would build upon any new preclinical discoveries, carefully evaluating the risk-benefit profile for specific patient populations and therapeutic uses.

Q & A

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Guidance : Conduct a systematic review to map conflicting evidence. Apply contradiction analysis (e.g., TRIZ framework) to isolate variables like dosage, model systems, or assay sensitivity. Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts or fluorescence resonance energy transfer (FRET) for receptor binding) .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Guidance : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities. Train machine learning models on existing SAR datasets to identify understudied functional groups. Validate predictions with synthetic analogs and in silico toxicity profiling (e.g., ProTox-II) .

Q. What ethical and methodological challenges arise in translational studies of this compound?

- Methodological Guidance : Address interspecies variability by validating pharmacokinetic/pharmacodynamic (PK/PD) correlations in humanized models. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design clinical trials, prioritizing patient safety and informed consent .

Q. How do researchers differentiate this compound’s primary pharmacological effects from off-target interactions?

- Methodological Guidance : Implement CRISPR-based gene editing to silence putative targets and observe phenotypic changes. Use chemoproteomics (e.g., activity-based protein profiling) to map off-target binding. Cross-reference findings with databases like ChEMBL for specificity validation .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.